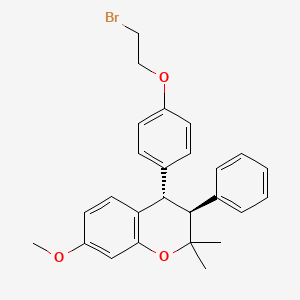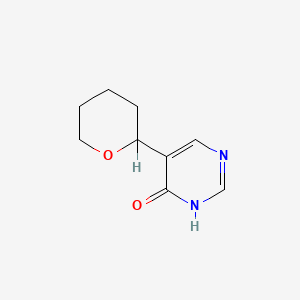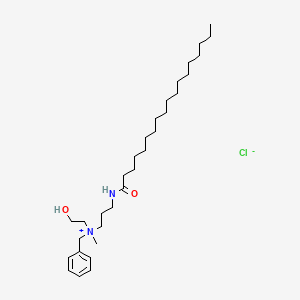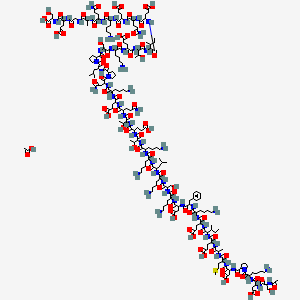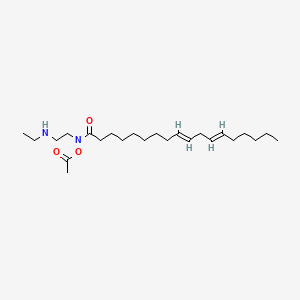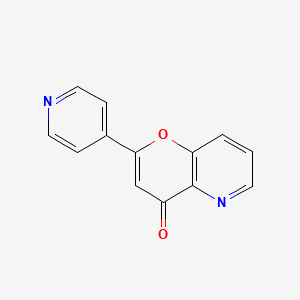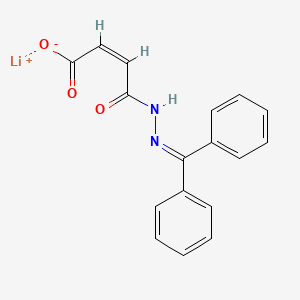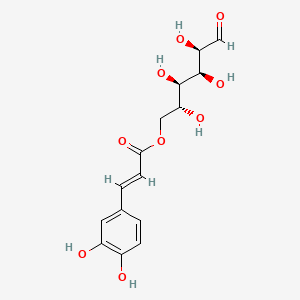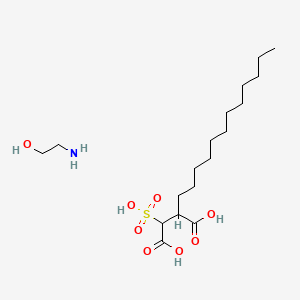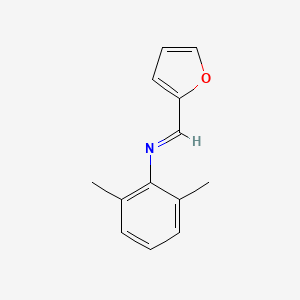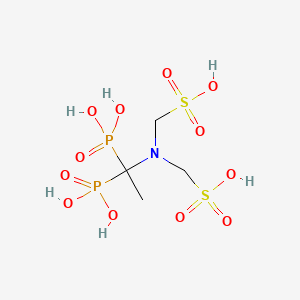
Formetorex, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formetorex, also known as formetamide or N-formylamphetamine, is a substituted amphetamine described as an anorectic. It is a synthetic compound that has not been marketed for therapeutic use. Formetorex is also an intermediate in the production of amphetamine via the Leuckart reaction .
Vorbereitungsmethoden
Formetorex is synthesized through the Leuckart reaction, which involves a non-metal reduction typically carried out in three steps . The process begins with a mixture of phenylacetone and formamide (sometimes in the presence of formic acid) or ammonium formate, which is heated until a condensation reaction results in the intermediate product, formetamide. In the second step, formetamide is hydrolyzed using hydrochloric acid, and the reaction mixture is then basified, isolated, and steam distilled to produce the free base. Finally, the product is dissolved in an organic solvent and precipitated as the sulfate salt of amphetamine by adding sulfuric acid .
Analyse Chemischer Reaktionen
Formetorex undergoes several types of chemical reactions, including:
Oxidation: Formetorex can be oxidized to form various products depending on the reagents and conditions used.
Reduction: The compound can be reduced to produce different derivatives.
Substitution: Formetorex can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and formic acid.
Wissenschaftliche Forschungsanwendungen
Formetorex has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of amphetamine and other related compounds. Additionally, it has been studied for its potential effects on histamine receptors and its use as a treatment for inflammatory diseases in animal models . Formetorex’s unique properties make it valuable for research in pharmaceuticals, material science, and environmental studies.
Wirkmechanismus
The mechanism of action of Formetorex involves its interaction with monoamine neurotransmitters. It acts as a monoamine releaser, increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This action is similar to that of other amphetamine-like stimulants, which leads to increased alertness, reduced appetite, and enhanced mood.
Vergleich Mit ähnlichen Verbindungen
Formetorex is similar to other substituted amphetamines, such as amphetamine and methamphetamine. it is unique in its specific structure and the way it is synthesized. Unlike amphetamine, Formetorex has a formyl group attached to the nitrogen atom, which gives it distinct chemical properties . Other similar compounds include N-formylamphetamine and formetamide .
Eigenschaften
CAS-Nummer |
15547-39-4 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
N-[(2S)-1-phenylpropan-2-yl]formamide |
InChI |
InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12)/t9-/m0/s1 |
InChI-Schlüssel |
SGSYPSYCGPLSML-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=CC=C1)NC=O |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


